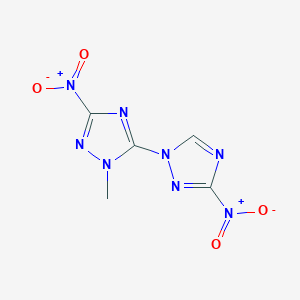![molecular formula C20H13ClN4O4 B11494614 4-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11494614.png)
4-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide is a complex organic compound that features a unique arrangement of functional groups, including a chloro, nitro, and oxazolo-pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline, which is then subjected to chlorination and nitration reactions under controlled conditions to introduce the chloro and nitro groups, respectively. The final step involves the coupling of the intermediate with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- 3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Uniqueness
4-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The oxazolo-pyridine moiety also contributes to its unique binding properties and potential therapeutic applications.
Properties
Molecular Formula |
C20H13ClN4O4 |
|---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
4-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C20H13ClN4O4/c1-11-13(20-24-18-17(29-20)6-3-9-22-18)4-2-5-15(11)23-19(26)12-7-8-14(21)16(10-12)25(27)28/h2-10H,1H3,(H,23,26) |
InChI Key |
LNAUKEOMGBVBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(4-methylbenzyl)furan-2-carboxamide](/img/structure/B11494544.png)

![N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]butane-1-sulfonamide](/img/structure/B11494566.png)
![4'A-[2,4-Bis(acetyloxy)phenyl]-1',2',3',4',4'A,9'A-hexahydrospiro[cyclohexane-1,9'-xanthen]-6'-YL acetate](/img/structure/B11494572.png)
![N-(3-{methyl[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}propyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B11494573.png)
![ethyl (3,5-dimethyl-4-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B11494581.png)
![Methyl 2-{cyano[4-(ethylamino)-6-(morpholin-4-YL)-1,3,5-triazin-2-YL]amino}propanoate](/img/structure/B11494587.png)
![1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11494588.png)
![1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone](/img/structure/B11494590.png)
![1-(3,4-Dimethylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea](/img/structure/B11494594.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroethoxy)propan-2-yl]benzamide](/img/structure/B11494598.png)

![7-(2-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11494626.png)
![Butanamide, N-[[5-(4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-](/img/structure/B11494627.png)
